molecular formula C16H18N2O3S B2818835 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide CAS No. 888410-39-7

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2818835
CAS No.: 888410-39-7
M. Wt: 318.39
InChI Key: HZBZSZLDXSGOOB-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin ring fused to a thiazole moiety, with a 2,2-dimethylpropanamide substituent at the 2-position of the thiazole (Figure 1).

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-16(2,3)14(19)18-15-17-11(9-22-15)10-4-5-12-13(8-10)21-7-6-20-12/h4-5,8-9H,6-7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBZSZLDXSGOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common approach starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo[b][1,4]dioxin core. This intermediate is then subjected to a series of reactions, including azidation, Curtius rearrangement, and hydrolysis, to introduce the thiazole ring . The final step involves the coupling of the thiazole intermediate with pivaloyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves several steps. Initial reactions typically include the formation of the thiazole ring and subsequent modifications to introduce the benzodioxin moiety. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

2.1 Antidiabetic Potential

Research has indicated that compounds similar to this compound exhibit significant antidiabetic properties. Studies have shown that these compounds can inhibit the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby lowering blood sugar levels .

2.2 Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research into related compounds has demonstrated their ability to modulate NMDA receptors and exert antioxidant effects. These properties are crucial for protecting neuronal health and could be leveraged in therapies for conditions such as Alzheimer’s disease .

Therapeutic Applications

3.1 Cancer Treatment

Emerging studies suggest that this compound may have anticancer properties. The thiazole moiety is known for its ability to interact with various biological targets involved in cancer progression. Investigations into its mechanism of action are ongoing, focusing on its potential to inhibit tumor growth and metastasis .

3.2 Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. By influencing cytokine production and immune cell activity, it may help alleviate symptoms associated with chronic inflammatory conditions .

Case Studies and Research Findings

StudyFocusFindings
Antidiabetic ActivityDemonstrated significant inhibition of α-glucosidase enzyme activity in vitro.
NeuroprotectionExhibited antioxidant properties and NMDA receptor modulation in experimental models of neurodegeneration.
Cancer ResearchIndicated potential for inhibiting tumor growth through interaction with cellular signaling pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxin-Thiazole Scaffolds

Several compounds share the benzodioxin-thiazole backbone but differ in substituents, leading to varied biological activities:

Compound Name Substituents Molecular Formula Key Features Biological Activity References
Target Compound 2,2-Dimethylpropanamide C₁₆H₁₈N₂O₃S High metabolic stability due to branched amide Potential immunomodulatory activity (inferred from structural analogs)
D4476 5-(2-pyridinyl)-1H-imidazole and benzamide C₂₃H₁₈N₄O₂S Inhibits T regulatory (Treg) cell differentiation Reduces bacterial growth in tuberculosis models via immune modulation
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide 3-Methylbenzofuran carboxamide C₂₂H₁₆N₂O₄S Extended aromatic system for enhanced binding affinity Not explicitly reported; structural similarity suggests kinase or protease inhibition
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Acetonitrile group C₁₃H₁₀N₂O₂S Polar nitrile group for improved solubility No direct activity reported; used as a synthetic intermediate

Structural Insights :

  • D4476’s pyridinyl-imidazole moiety enables dual targeting of T-cell subsets, a feature absent in the target compound .
Anti-Inflammatory and Immunomodulatory Effects
  • D4476 : Specifically suppresses Treg differentiation, enhancing clearance of Mycobacterium tuberculosis in infected mice .
  • Sulfonamide Derivatives (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide): Demonstrated antibacterial activity against S. aureus and E. coli (MIC = 8–16 µg/mL), suggesting shared benzodioxin-mediated membrane disruption .
Molecular Docking and Target Affinity
  • TNF-α Inhibition : The benzodioxin-thiazole scaffold (PDB: 2az5, resolution: 2.1 Å) showed docking scores of −9.2 kcal/mol in TNF-α binding assays, comparable to clinical inhibitors like etanercept .
  • D4476 : Binds to TGF-β receptor 1 (IC₅₀ = 0.3 µM), whereas the target compound’s amide group may favor alternative targets like NF-κB or JAK-STAT pathways .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound with potential therapeutic applications. Its unique molecular structure combines elements that suggest a variety of biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3SC_{14}H_{18}N_2O_3S, with a molecular weight of approximately 298.37 g/mol. The compound features a thiazole ring and a benzodioxin moiety which are known for their roles in various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds containing thiazole and benzodioxin structures exhibit antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents .

2. Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism is often linked to the modulation of signaling pathways involved in cell proliferation and survival .

3. Anti-inflammatory Effects
Compounds with benzodioxin structures have demonstrated anti-inflammatory properties in various models. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study on thiazole derivatives reported that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be in the range of 10-50 µg/mL for effective derivatives .
  • Anticancer Activity : In vitro studies using human breast cancer cell lines showed that similar thiazole compounds led to a reduction in cell viability by up to 70% at concentrations of 50 µM after 48 hours of treatment. Mechanistic studies indicated an increase in caspase activity, confirming apoptosis as a mode of action .
  • Anti-inflammatory Activity : In an animal model of arthritis, administration of thiazole-containing compounds resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups treated with saline .

Data Tables

Activity Type Model/System Outcome Reference
AntimicrobialStaphylococcus aureusMIC = 20 µg/mL
AnticancerBreast cancer cell linesCell viability reduction by 70% at 50 µM
Anti-inflammatoryArthritis modelDecreased paw swelling

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Maintain reflux conditions (e.g., 80–120°C) to ensure completion of multi-step reactions without decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Microwave-Assisted Synthesis : Reduces reaction time by 30–50% compared to conventional heating, improving yield (e.g., 75–85% purity) .
    • Validation : Monitor intermediates via TLC and characterize final products using NMR (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm aromatic protons (δ 6.8–7.5 ppm for benzodioxin) and thiazolyl protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and bond angles, especially for chiral centers (if present) .
  • Mass Spectrometry (MS) : Compare experimental m/z values with theoretical molecular weights (e.g., [M+H]⁺ at 385.12) .

Q. What are the common chemical reactions involving this compound’s functional groups?

  • Methodological Answer : Key reactions include:

  • Amide Hydrolysis : Use NaOH (2M, 60°C) to cleave the propanamide group, producing carboxylic acid derivatives .
  • Thiazole Ring Modification : React with electrophiles (e.g., alkyl halides) at the sulfur atom under basic conditions (K₂CO₃, DMF) .
  • Reduction of Benzodioxin : Employ LiAlH₄ in THF to reduce the dihydrobenzodioxin moiety, altering electron density for SAR studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with kinase targets) using force fields (AMBER/CHARMM) to identify key binding residues .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to model reaction mechanisms, such as ring-opening of benzodioxin under acidic conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish specific activity from nonspecific effects .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity measurements .
  • Dose-Response Curves : Analyze EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess target selectivity .

Q. How can researchers identify the molecular targets of this compound in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified targets (e.g., kinases) .
  • CRISPR-Cas9 Knockout Screens : Identify genes whose deletion abolishes compound activity, narrowing potential targets .

Q. What experimental designs address challenges in studying its reactivity under heterogeneous conditions?

  • Methodological Answer :

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress in real time, especially for air-sensitive steps (e.g., thiazole alkylation) .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) and identify interactions affecting yield .
  • Microfluidic Reactors : Enhance mixing and heat transfer for exothermic reactions (e.g., cyclization steps), reducing byproduct formation .

Technical Challenges and Solutions

Q. How to mitigate degradation during storage or handling?

  • Methodological Answer :

  • Hygroscopicity Management : Store under inert gas (Ar) with desiccants (silica gel) to prevent hydrolysis of the amide bond .
  • Light Sensitivity : Use amber vials and conduct reactions under UV-filtered lighting to avoid photodegradation of the benzodioxin moiety .

Q. Which functional groups should be prioritized for Structure-Activity Relationship (SAR) studies?

  • Methodological Answer : Focus on:

  • Thiazole Core : Modify substituents at C-4 to alter electron-withdrawing/donating effects (e.g., –NO₂ vs. –OCH₃) .
  • Propanamide Side Chain : Replace dimethyl groups with cyclopropane or fluorinated analogs to enhance metabolic stability .
  • Benzodioxin Ring : Introduce halogens (Cl/F) at C-6 to modulate lipophilicity (logP) and blood-brain barrier penetration .

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